2-Amino Group: Unique Hydrogen-Bond Donor
4-(2-Aminothiazol-5-yl)butan-2-one possesses a primary amine at the thiazole 2-position (HBD count = 1 from 2-NH₂), whereas the closest non-amino analog 4-(1,3-thiazol-5-yl)butan-2-one (CAS 933740-86-4, C₇H₉NOS, MW 155.22) completely lacks this hydrogen-bond-donor functionality . In 2-aminothiazole-based LIMK inhibitor series, the 2-NH₂ group forms critical hinge-region hydrogen bonds with the kinase ATP-binding pocket; SAR studies demonstrate that removal or substitution of the 2-amino group results in >100-fold loss of LIMK1 inhibitory potency for optimized leads [1]. The quantified difference in HBD count (1 vs. 0) directly predicts differential target engagement capability.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 (2-NH₂ group); MW = 170.23 g/mol |
| Comparator Or Baseline | 4-(1,3-Thiazol-5-yl)butan-2-one: HBD = 0 (no 2-NH₂); MW = 155.22 g/mol |
| Quantified Difference | Δ HBD = +1; Δ MW = +14.99 g/mol (incremental mass of NH₂ vs. H) |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
For procurement in kinase-targeted drug discovery programs, the presence of the 2-amino hydrogen-bond donor is a binary selection gate; non-amino analogs fail to engage the conserved hinge region of kinase ATP-binding sites.
- [1] Charles, M. D., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. J. Med. Chem., 58(20), 8309-8313. Reports that appropriate choice of 2-aminothiazole substituents led to molecules with nanomolar LIMK1/2 potency. View Source
